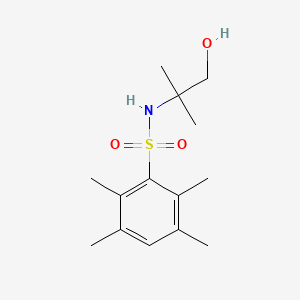![molecular formula C18H24N6O B5494258 N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as MP-10, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. MP-10 has been shown to have a high affinity for certain protein kinases, which are important in regulating cell growth and proliferation. In
Mechanism of Action
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea exerts its antitumor effects by inhibiting the activity of specific protein kinases that are involved in regulating cell growth and proliferation. By targeting these kinases, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea disrupts the signaling pathways that are necessary for cancer cell survival and growth. In addition, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor effects, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its high potency and specificity for certain protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, one limitation of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its relatively short half-life, which may limit its efficacy in certain settings.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of interest is the development of more stable analogs of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea that can be used in clinical settings. Another area of interest is the exploration of the potential of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the mechanisms of action of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and to identify potential biomarkers of response to the drug.
In conclusion, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a novel small molecule inhibitor with potent antitumor effects that has potential applications in cancer treatment. Its high specificity and potency make it a valuable tool for studying the role of specific protein kinases in cancer and other diseases. Further research is needed to fully understand the mechanisms of action of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and to explore its potential in clinical settings.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps, including the reaction of 2-methylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinylamine, followed by the reaction of the resulting intermediate with 2-bromoethylamine hydrobromide. The final product is obtained by the reaction of this intermediate with N-(2-hydroxyethyl)piperazine. This synthesis method has been optimized to produce high yields of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea with high purity.
Scientific Research Applications
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the growth and proliferation of cancer cells by targeting specific protein kinases, including Aurora kinase A and B, and FLT3 kinase. In vivo studies have demonstrated that N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has potent antitumor activity in xenograft models of cancer, and can also enhance the efficacy of other chemotherapeutic agents.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-6-2-3-7-15(14)23-18(25)20-9-8-19-16-12-17(22-13-21-16)24-10-4-5-11-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIJZKATRDFRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![2-[4-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5494205.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)